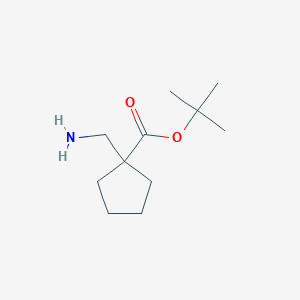

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is tert-butyl 1-(aminomethyl)cyclopentane-1-carboxylate , reflecting its bicyclic structure. The molecular formula C₁₁H₂₁NO₂ corresponds to a molecular weight of 199.29 g/mol. Key structural features include:

- A cyclopentane core substituted at the 1-position with both an aminomethyl (-CH₂NH₂) group and a tert-butyl ester (-COO-t-Bu).

- The tert-butyl group provides steric bulk, while the aminomethyl moiety introduces hydrogen-bonding potential.

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₂₁NO₂ |

| Molecular weight | 199.29 g/mol |

| CAS Registry Number | 1263378-41-1 |

| SMILES | CC(C)(C)OC(=O)C1(CN)CCCC1 |

The esterification of the carboxylic acid group with tert-butanol enhances solubility in organic solvents, as noted in synthetic protocols.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies of analogous cyclopentane carboxylates reveal critical stereoelectronic effects. For example:

- In the dipeptide derivative (1R,2R)-2-(aminomethyl)cyclopentanecarboxylic acid , the cyclopentane ring adopts a twist conformation to minimize steric clash between substituents.

- Substituents at the 1-position (aminomethyl and carboxylate) occupy axial-equatorial orientations , with the tert-butyl ester favoring an equatorial position to reduce 1,3-diaxial strain.

Key crystallographic parameters from related structures include:

- Torsion angles : θ (C1-C2-C3-C4) = 55°, ζ (C2-C3-C4-C5) = −113°, indicating a preference for gauche conformations.

- Bond lengths : C-N (1.45 Å) and C-O (1.34 Å) distances align with typical sp³ hybridization and ester carbonyl groups.

Computational Modeling of Cyclopentane Ring Strain and Substituent Effects

Density functional theory (DFT) calculations provide insights into substituent-induced ring strain:

| Parameter | Value (kcal/mol) |

|---|---|

| Cyclopentane ring strain | 6.3 (unsubstituted) → 9.1 (substituted) |

| Aminomethyl group stabilization | −4.2 (hydrogen bonding) |

Key findings:

- The cyclopentane ring exhibits 5.8 kcal/mol of angle strain due to non-ideal tetrahedral geometry.

- The tert-butyl ester induces 1,2-transannular strain , offset by hyperconjugative stabilization from the ester carbonyl.

- The aminomethyl group adopts an equatorial orientation to minimize steric hindrance, as predicted by molecular mechanics simulations.

Comparative Analysis with Related Cyclopentane Carboxylates

Structural comparisons highlight the influence of substituents on molecular properties:

| Compound | Molecular Formula | Key Substituents | Conformational Preference |

|---|---|---|---|

| 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester | C₁₁H₂₁NO₂ | -NH₂CH₂, -COO-t-Bu | Axial-equatorial |

| Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride | C₈H₁₆ClNO₂ | -NH₂CH₂, -COOCH₃, Cl⁻ | Cisoid chair-like |

| tert-Butyl 1-(aminooxy)cyclopentane-1-carboxylate | C₁₀H₁₉NO₃ | -O-NH₂, -COO-t-Bu | Planar aminooxy group |

Notable trends:

- Hydrochloride salts (e.g., C₈H₁₆ClNO₂) exhibit enhanced crystallinity due to ionic interactions.

- Aminooxy derivatives show reduced ring puckering (Δring = 12°) compared to aminomethyl analogs (Δring = 18°).

- Steric bulk from tert-butyl groups increases thermal stability by 40–60°C relative to methyl esters.

Properties

IUPAC Name |

tert-butyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWYGCVPORHJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 1-Aminomethyl-cyclopentanecarboxylic Acid

The primary and most direct method for preparing 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester is the esterification of the corresponding acid with tert-butyl alcohol. This process typically requires a catalyst to proceed efficiently due to the zwitterionic nature of amino acids, which complicates solubility and reactivity in alcohol solvents.

Catalyst: Bis(trifluoromethanesulfonyl)imide is commonly employed as a catalyst in tert-butyl acetate solvent. This catalyst facilitates the esterification by activating the carboxyl group and promoting ester bond formation under mild conditions.

Reaction conditions: The esterification is conducted under controlled temperature and solvent conditions to maximize yield and minimize side reactions.

Yield and purity: High yields (>70%) are reported with this method, and the product typically requires purification by chromatography (e.g., silica gel column chromatography) to achieve stereochemical purity and remove unreacted starting materials or side products.

Multi-Step Synthetic Route via Cyclopentane Derivatives and Hydrogenation

An alternative, more complex synthetic pathway involves the preparation of cyclopentane skeleton intermediates, followed by functional group transformations and hydrogenation steps to yield the target ester.

Process overview (based on patent WO2008138621A2):

Step (a): Ring formation of a precursor compound in the presence of a base to form a cyclopentane intermediate.

Step (b): Bromination of the intermediate to introduce a leaving group.

Step (c): Favorskii rearrangement to generate a cyclopentene skeleton, followed by amino group deprotection.

Step (d): Catalytic hydrogenation of the intermediate in an alcohol solvent (methanol or ethanol) under hydrogen pressure to saturate the ring and remove protecting groups.

Final step: Ester groups are removed or transformed to yield the target 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester or its derivatives.

This route allows for stereoselective synthesis, enabling the preparation of specific stereoisomers with high purity.

The method is scalable and suitable for producing large quantities of the compound.

Multiple steps require careful control of reaction conditions.

Purification can be complex due to the formation of stereoisomeric mixtures.

Esterification via Acid-Catalyzed Reaction and Alternative Catalysts

Traditional esterification methods for amino acids face challenges due to their zwitterionic nature, which reduces solubility in alcohols and slows reaction rates. Typical acid catalysts such as sulfuric acid, hydrogen chloride gas, or toluenesulfonic acid are used but often result in moderate yields and longer reaction times.

Innovations in this area include:

Use of perchloric acid in esterification with tert-butyl acetate to improve yields and reaction rates.

Direct esterification techniques that avoid the need for additional activators or catalysts, as disclosed in some processes for amino acid esters, though these are less common for sterically hindered or functionalized amino acids like 1-Aminomethyl-cyclopentanecarboxylic acid.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Reagent | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct esterification | Esterification with tert-butyl alcohol | Bis(trifluoromethanesulfonyl)imide | >70 | Simple, direct | Requires catalyst, purification |

| Multi-step synthesis with hydrogenation | Ring formation, bromination, rearrangement, hydrogenation | Base (NaOH/KOH), H2, Pd catalyst | High | Stereoselective, scalable | Multi-step, complex purification |

| Acid-catalyzed esterification | Proton-catalyzed reaction with alcohol | H2SO4, HCl, perchloric acid | 45-90 | Established method | Moderate yield, slow reaction |

| Catalyst-free direct esterification | Direct reaction of amino acid with alcohol | None or minimal | Variable | Simple, cost-effective | Limited to certain amino acids |

Analytical and Purification Techniques

Chromatography: Silica gel column chromatography (e.g., SDS silica gel 60AAC 40-63 μm) is commonly used for purification.

Spectroscopy: Proton NMR (300-400 MHz) and Electrospray Mass Spectrometry (LCMS) confirm structural integrity and purity.

Hydrogenation monitoring: Gas consumption and pressure control during hydrogenation steps ensure completion.

Research Findings and Practical Considerations

The esterification catalyzed by bis(trifluoromethanesulfonyl)imide in tert-butyl acetate is effective for obtaining the tert-butyl ester with good yield and purity, suitable for further synthetic applications.

The multi-step synthetic route offers a pathway to obtain stereochemically pure compounds, which is critical for pharmaceutical applications where stereochemistry impacts biological activity.

Traditional acid-catalyzed esterification methods, while widely known, are less efficient for amino acid derivatives with complex functional groups.

Solubility issues due to zwitterionic amino acid structures necessitate the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule . The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

- (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Molecular Formula: C11H19INO2 (calc. molar mass: 324.18 g/mol). Key Differences: The iodine substituent introduces significant molecular weight and electrophilic reactivity, enabling cross-coupling reactions. In contrast, the aminomethyl group in the target compound may participate in nucleophilic or condensation reactions. Safety: The iodo derivative is classified as a skin/eye irritant and respiratory hazard, requiring stringent handling precautions . The aminomethyl group’s basicity could pose distinct risks, such as increased reactivity with acids.

- 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester Molecular Formula: C14H17BrO2 (molar mass: 297.19 g/mol). Physical Properties: Density = 1.355 g/cm³; predicted boiling point = 326.8°C .

Polymeric tert-Butyl Esters

- MA20 (tert-butyl methacrylate-based polymer)

- A20 (tert-butyl acrylate-based polymer)

- Comparison : Small-molecule tert-butyl esters (e.g., the target compound) likely exhibit lower thermal stability than polymers due to reduced structural reinforcement.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| Target Compound | C11H21NO2 | 199.29 (calc.) | N/A | N/A | N/A |

| (R)-2-Iodomethyl-pyrrolidine-1-carboxylate | C11H19INO2 | 324.18 (calc.) | N/A | N/A | N/A |

| 1-(4-Bromo-phenyl)-cyclopropane carboxylate | C14H17BrO2 | 297.19 | 1.355 | 326.8 | N/A |

| MA20 Polymer | (C5H8O2)n | N/A | N/A | N/A | 125 |

| A20 Polymer | (C4H6O2)n | N/A | N/A | N/A | 116 |

Biological Activity

1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester (AMCPB) is a chemical compound with the molecular formula CHNO and a molecular weight of 199.29 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

AMCPB is synthesized through the esterification of 1-aminomethyl-cyclopentanecarboxylic acid with tert-butyl alcohol, typically using a catalyst such as bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. The compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which enhance its utility in organic synthesis and biological applications.

The biological activity of AMCPB primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on target proteins, influencing their activity.

Key Mechanisms:

- Enzyme Inhibition : AMCPB has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor by mimicking substrate structures.

- Protein-Ligand Interactions : The structural properties of AMCPB allow it to engage in significant interactions with proteins, which is critical for understanding enzyme mechanisms and developing new therapeutic agents .

Antiviral Properties

Research has indicated that AMCPB may exhibit antiviral activity. A study focused on amino acid inhibitors of influenza virus neuraminidase demonstrated that compounds similar to AMCPB could effectively inhibit viral replication by binding to the enzyme's active site . This finding highlights the potential of AMCPB as a lead compound for antiviral drug development.

Antimicrobial Activity

In addition to antiviral effects, AMCPB has been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Case Study 1: Influenza Virus Inhibition

- Objective : To evaluate the inhibitory effects of AMCPB on influenza virus neuraminidase.

- Methodology : High-performance liquid chromatography (HPLC) assays were conducted to quantify inhibition levels.

- Results : The study found that AMCPB significantly reduced viral cytopathogenic effects at specific concentrations, suggesting its potential as an antiviral agent .

Case Study 2: Antimicrobial Testing

- Objective : To assess the antimicrobial efficacy of AMCPB against various bacterial strains.

- Methodology : Disk diffusion methods were employed to measure inhibition zones.

- Results : AMCPB demonstrated notable antibacterial activity against several strains, indicating its potential use in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AMCPB, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Boc-amino)-1-aminomethyl cyclopentane | Contains a Boc protecting group | Moderate enzyme inhibition |

| 1-Aminomethyl-cyclopentanecarboxylic acid HCl | Hydrochloride salt form | Variable solubility |

| 1-Amino-1-methylcyclopentane hydrochloride | Methyl group instead of carboxylic acid | Different reactivity |

Future Directions

The biological activity of AMCPB presents numerous avenues for future research:

- Mechanistic Studies : Further investigations into the detailed mechanisms by which AMCPB interacts with biological targets are essential.

- Therapeutic Applications : Exploring the compound’s potential in various therapeutic areas, such as antiviral and antimicrobial treatments.

- Structural Modifications : Chemical modifications of AMCPB could enhance its efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection) and protective group strategies. For example, tert-butyl esters are often synthesized via [3+2] cycloaddition reactions or esterification using tert-butyl acetoacetate as a precursor . Catalysts such as Lewis acids (e.g., BF₃·OEt₂) can enhance reaction efficiency. Monitoring intermediates via TLC or HPLC ensures stepwise purity. Contamination risks, such as methyl ester byproducts during hydrolysis, necessitate careful selection of protective groups (e.g., avoiding tert-butyl esters in final steps if hydrolysis is problematic) .

Q. What purification techniques are recommended for isolating 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (gradient elution using hexane/ethyl acetate) is standard for isolating tert-butyl esters. Recrystallization from ethanol or dichloromethane can further purify crystalline products. For hydrolysis-sensitive intermediates, avoid aqueous workups; instead, use anhydrous solvents and inert atmospheres. LC-MS or NMR should validate purity, with attention to residual solvents or unreacted starting materials .

Advanced Research Questions

Q. What factors influence the stability of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester under various storage and reaction conditions?

- Methodological Answer : Stability is affected by temperature, humidity, and pH. Store the compound at –20°C in anhydrous conditions to prevent ester hydrolysis. In reaction environments, avoid strong acids/bases that cleave the tert-butyl group. Stability under catalytic hydrogenation (e.g., Pd/C) should be tested empirically, as tert-butyl esters may decompose under high-pressure H₂. Degradation products can be identified via GC-MS or HPLC-DAD .

Q. How can spectroscopic methods (NMR, MS) be employed to confirm the structural integrity of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and cyclopentane protons (δ ~1.5–2.5 ppm, multiplet). The aminomethyl group (δ ~3.0 ppm) may show coupling with adjacent carbons.

- MS : ESI-MS in positive mode should display [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns (e.g., loss of tert-butoxy group, m/z –101) confirm ester integrity. Compare data with PubChem entries for validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability or reactivity data for tert-butyl ester derivatives in literature?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Replicate studies using standardized protocols (e.g., USP guidelines for hydrolysis testing). For stability contradictions, conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Cross-reference findings with structurally similar esters (e.g., tert-butyl cyclopentane derivatives) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.